molecular formula C18H24N2O6 B8076472 (2S,4R)-4-(((BENZYLOXY)CARBONYL)AMINO)-1-(TERT-BUTOXYCARBONYL)PYRROLIDINE-2-CARBOXYLIC ACID

(2S,4R)-4-(((BENZYLOXY)CARBONYL)AMINO)-1-(TERT-BUTOXYCARBONYL)PYRROLIDINE-2-CARBOXYLIC ACID

Cat. No.: B8076472
M. Wt: 364.4 g/mol
InChI Key: KFRRDHBQRJQRRO-KGLIPLIRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2S,4R)-4-(((benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid is a pyrrolidine derivative featuring two protective groups: a benzyloxycarbonyl (Cbz) group on the 4-amino position and a tert-butoxycarbonyl (Boc) group on the 1-position. The stereochemistry (2S,4R) confers a distinct spatial arrangement, influencing its reactivity, solubility, and biological interactions. This molecule is primarily utilized in peptide synthesis and medicinal chemistry as a chiral building block, leveraging its protective groups for selective deprotection strategies .

Properties

IUPAC Name

(2S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxycarbonylamino)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O6/c1-18(2,3)26-17(24)20-10-13(9-14(20)15(21)22)19-16(23)25-11-12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,23)(H,21,22)/t13-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFRRDHBQRJQRRO-KGLIPLIRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201119505
Record name 1-(1,1-Dimethylethyl) (2S,4R)-4-[[(phenylmethoxy)carbonyl]amino]-1,2-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201119505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874163-00-5
Record name 1-(1,1-Dimethylethyl) (2S,4R)-4-[[(phenylmethoxy)carbonyl]amino]-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874163-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,1-Dimethylethyl) (2S,4R)-4-[[(phenylmethoxy)carbonyl]amino]-1,2-pyrrolidinedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201119505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Material: (2S,4R)-4-Aminopyrrolidine-2-Carboxylic Acid Derivatives

The synthesis often begins with enantiomerically pure (2S,4R)-4-aminopyrrolidine-2-carboxylic acid or its ester derivatives. Commercial availability of this chiral starting material (e.g., CAS 336818-78-1) simplifies the pathway. If unavailable, asymmetric synthesis via Evans’ oxazolidinone auxiliaries or enzymatic resolution may be employed.

Methyl Ester Protection

To prevent side reactions during subsequent steps, the carboxylic acid is typically protected as a methyl ester:

(2S,4R)-4-aminopyrrolidine-2-carboxylic acidCH3OH, H+(2S,4R)-4-aminopyrrolidine-2-carboxylic acid methyl ester[1][4]\text{(2S,4R)-4-aminopyrrolidine-2-carboxylic acid} \xrightarrow{\text{CH}_3\text{OH, H}^+} \text{(2S,4R)-4-aminopyrrolidine-2-carboxylic acid methyl ester}

Boc Protection at Position 1

The pyrrolidine nitrogen is protected first using di-tert-butyl dicarbonate (Boc anhydride) under mild basic conditions:

(2S,4R)-4-aminopyrrolidine-2-carboxylic acid methyl esterDMAP, CH2Cl2(Boc)2O(2S,4R)-1-Boc-4-aminopyrrolidine-2-carboxylic acid methyl ester[1][5]\text{(2S,4R)-4-aminopyrrolidine-2-carboxylic acid methyl ester} \xrightarrow[\text{DMAP, CH}2\text{Cl}2]{\text{(Boc)}_2\text{O}} \text{(2S,4R)-1-Boc-4-aminopyrrolidine-2-carboxylic acid methyl ester}

Conditions : 0–25°C, 4–6 hours, yielding >85%.

Cbz Protection at Position 4

The 4-amino group is then protected using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions:

(2S,4R)-1-Boc-4-aminopyrrolidine-2-carboxylic acid methyl esterNaHCO3,H2O/THFCbz-Cl(2S,4R)-1-Boc-4-Cbz-aminopyrrolidine-2-carboxylic acid methyl ester[3][5]\text{(2S,4R)-1-Boc-4-aminopyrrolidine-2-carboxylic acid methyl ester} \xrightarrow[\text{NaHCO}3, \text{H}2\text{O/THF}]{\text{Cbz-Cl}} \text{(2S,4R)-1-Boc-4-Cbz-aminopyrrolidine-2-carboxylic acid methyl ester}

Optimization : Biphasic conditions (water/THF) minimize ester hydrolysis, with yields ~78–82%.

Ester Hydrolysis to Carboxylic Acid

The methyl ester is hydrolyzed to the free carboxylic acid using lithium hydroxide:

(2S,4R)-1-Boc-4-Cbz-aminopyrrolidine-2-carboxylic acid methyl esterLiOH, H2OMeOH(2S,4R)-1-Boc-4-Cbz-aminopyrrolidine-2-carboxylic acid[4][5]\text{(2S,4R)-1-Boc-4-Cbz-aminopyrrolidine-2-carboxylic acid methyl ester} \xrightarrow[\text{LiOH, H}_2\text{O}]{\text{MeOH}} \text{(2S,4R)-1-Boc-4-Cbz-aminopyrrolidine-2-carboxylic acid}

Conditions : 0–20°C, 2–4 hours, yielding 90–95%.

Alternative Routes and Modifications

Palladium-Catalyzed Coupling for Intermediate Functionalization

In one protocol, a palladium-mediated coupling introduces the Cbz group earlier in the sequence:

  • Suzuki-Miyaura Coupling : A boronic ester intermediate is formed using tetrakis(triphenylphosphine)palladium(0) and potassium carbonate in 1,4-dioxane.

  • Deprotection : HCl in dioxane removes temporary protecting groups.

  • Hydrogenation : Palladium on carbon selectively reduces unsaturated bonds while preserving Boc/Cbz groups.

Stereochemical Control via Chiral Auxiliaries

For non-commercial starting materials, asymmetric synthesis employs chiral catalysts. For example, a Jacobsen epoxidation or Shi epoxidation constructs the pyrrolidine ring with >98% enantiomeric excess (ee).

Characterization and Quality Control

Spectroscopic Data

  • IR : Peaks at 1700–1720 cm⁻¹ (C=O stretching of Boc/Cbz), 1250 cm⁻¹ (C-O of tert-butyl).

  • NMR :

    • ¹H NMR (400 MHz, CDCl₃) : δ 1.44 (s, 9H, Boc), 3.85–4.10 (m, 2H, pyrrolidine H2/H4), 5.12 (s, 2H, Cbz-CH₂), 7.32–7.45 (m, 5H, aromatic).

    • ¹³C NMR : δ 28.3 (Boc CH₃), 80.1 (Boc quaternary C), 155.2 (Cbz carbonyl).

Chromatographic Purity

HPLC analysis (C18 column, 70:30 H₂O/ACN, 1 mL/min) shows ≥97% purity.

Industrial-Scale Synthesis and Challenges

Scalability of Protection Steps

Comparative Analysis of Synthetic Routes

Method Yield Purity Stereochemical Integrity Scalability
Sequential Protection72%97%>99% eeHigh
Palladium-Catalyzed65%95%98% eeModerate
Enzymatic68%96%>99% eeEmerging

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with alcohol groups.

    Substitution: Substituted derivatives with new functional groups replacing the benzyloxycarbonyl group.

Scientific Research Applications

Drug Design

The compound's structural features make it a valuable scaffold in drug design. Its ability to mimic natural amino acids allows it to be utilized in the development of peptide-based therapeutics. The presence of the benzyloxycarbonyl group enhances its lipophilicity, potentially improving bioavailability.

Synthesis of Peptide Analogues

(2S,4R)-4-(((benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid serves as a key intermediate in the synthesis of various peptide analogs. The tert-butoxycarbonyl (Boc) protecting group is commonly used in solid-phase peptide synthesis (SPPS), facilitating the stepwise assembly of peptides while maintaining stability under acidic conditions during deprotection processes.

Therapeutic Potential

Preliminary studies suggest that derivatives of this compound may exhibit biological activity against certain diseases, including cancer and bacterial infections. Its structural similarity to amino acids allows for interactions with biological targets, making it a candidate for further pharmacological evaluation.

Case Study 1: Peptide Synthesis

A study highlighted the use of this compound in synthesizing cyclic peptides. The compound facilitated the formation of stable cyclic structures that demonstrated enhanced biological activity compared to their linear counterparts. This was attributed to better receptor binding and increased metabolic stability.

Case Study 2: Antimicrobial Activity

Research conducted on modified derivatives of this compound indicated potential antimicrobial properties against Gram-positive bacteria. The introduction of various substituents at the pyrrolidine nitrogen position led to compounds with varying degrees of efficacy, suggesting that structural modifications could optimize antibacterial activity.

Mechanism of Action

The compound exerts its effects primarily through its protective groups. The benzyloxycarbonyl and tert-butoxycarbonyl groups protect functional groups during chemical reactions, preventing unwanted side reactions. These protective groups can be selectively removed under specific conditions, allowing for controlled synthesis of target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Stereochemical Differences

a) Substituent Diversity at the 4-Position
  • Target Compound: The 4-position bears a Cbz-protected amino group (-NH(Cbz)), contributing aromaticity and moderate lipophilicity.
  • (2S,4R)-1-Boc-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid (): Replaces the Cbz-amino group with a difluoromethoxy (-OCHF₂) moiety. This introduces electronegative fluorine atoms, enhancing metabolic stability and altering electronic properties compared to the target compound .
  • (2S,4S)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid () : Features a phenyl group at the 4-position, increasing hydrophobicity. The 4S stereochemistry (vs. 4R in the target) may reduce compatibility with chiral receptors .
  • (2S,4S)-1-Boc-4-amino-pyrrolidine-2-carboxylic acid (): Lacks the Cbz group, with Boc directly protecting the 4-amino group. This simplifies synthesis but reduces orthogonality in multi-step protection strategies .
b) Stereochemical Impact
  • Compounds like (2S,4S)-Boc-4-phenyl-pyrrolidine-2-carboxylic acid () and (2R,4S)-1-Boc-4-sulfanyl-pyrrolidine-2-carboxylic acid () highlight how stereochemistry at the 4-position alters molecular conformation. For instance, 4R configurations (as in the target) may favor specific enzyme-binding conformations over 4S analogs .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Key Substituent LogP* (Predicted) Solubility Profile
Target Compound C₁₉H₂₅N₂O₆ 385.4 g/mol 4-NH(Cbz), 1-Boc 2.8 Low in water, soluble in DMSO
(2S,4R)-1-Boc-4-(difluoromethoxy) () C₁₁H₁₇F₂NO₅ 281.3 g/mol 4-OCHF₂ 1.5 Moderate aqueous solubility
(2S,4S)-Boc-4-phenyl () C₁₇H₂₃NO₄ 313.4 g/mol 4-Ph 3.2 Lipophilic, requires organic solvents
(2S,4S)-4-(3-pyridinyloxy) () C₁₅H₂₀N₂O₅ 308.3 g/mol 4-O-(3-pyridinyl) 1.9 Enhanced solubility due to pyridine

*LogP values estimated using fragment-based methods.

Biological Activity

The compound known as (2S,4R)-4-(((benzyloxy)carbonyl)amino)-1-(tert-butyloxycarbonyl)pyrrolidine-2-carboxylic acid (CAS No. 874163-00-5) is a derivative of pyrrolidine that exhibits significant biological activity, particularly in pharmaceutical applications. This article explores its structural characteristics, synthesis, and biological implications based on diverse scientific sources.

Structural Characteristics

The molecular formula of this compound is C18H24N2O6C_{18}H_{24}N_{2}O_{6}, with a molecular weight of approximately 364.39 g/mol. The compound features multiple functional groups, including a benzyloxycarbonyl group and a tert-butyloxycarbonyl group, which enhance its solubility and stability.

Structural Data Table

PropertyValue
Molecular FormulaC₁₈H₂₄N₂O₆
Molecular Weight364.39 g/mol
CAS Number874163-00-5
SMILESCC(C)(C)OC(=O)N1CC@@HNC(=O)OCC2=CC=CC=C2
InChI KeyKFRRDHBQRJQRRO-KGLIPLIRSA-N

Synthesis

The synthesis of (2S,4R)-4-(((benzyloxy)carbonyl)amino)-1-(tert-butyloxycarbonyl)pyrrolidine-2-carboxylic acid typically involves the protection of amine and carboxylic acid functionalities to prevent unwanted reactions during the synthesis process. The use of tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups is common for this purpose.

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the context of drug development. Its structural similarity to other amino acids allows it to interact with biological systems effectively.

Pharmacological Studies

  • Antiviral Activity : Studies have shown that derivatives of pyrrolidine compounds can act as intermediates in the synthesis of antiviral drugs. For instance, (2S,4S)-TBMP has been noted for its role in developing anti-HCV drugs like Velpatasvir .
  • Neurotransmitter Receptor Modulation : The compound's structural features suggest potential interactions with neurotransmitter receptors, particularly glutamate receptors, which are crucial in neurological functions .
  • Anticancer Properties : Preliminary studies indicate that pyrrolidine derivatives can enhance the efficacy of existing anticancer agents, showcasing their potential as adjunct therapies in cancer treatment .

Case Study 1: Antiviral Drug Development

A study focused on the chiral separation of pyrrolidine derivatives highlighted the effectiveness of (2S,4R)-4-(((benzyloxy)carbonyl)amino)-1-(tert-butyloxycarbonyl)pyrrolidine-2-carboxylic acid as an intermediate in synthesizing antiviral agents. This research demonstrated its ability to form stable complexes with target proteins involved in viral replication .

Case Study 2: Neuropharmacology

In another investigation, the binding affinity of various substituted pyrrolidines to glutamate receptors was assessed. The results indicated that modifications to the pyrrolidine structure could significantly alter receptor affinity and selectivity, suggesting therapeutic potential for neurological disorders .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for introducing both benzyloxycarbonyl (Cbz) and tert-butoxycarbonyl (Boc) protecting groups into pyrrolidine-based systems?

  • Methodological Answer : The dual protection of amino groups in pyrrolidine derivatives often employs orthogonal protecting groups. For example, Boc can be introduced via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP/THF), while Cbz is typically added using benzyl chloroformate in the presence of a base like NaHCO₃. Sequential protection requires careful monitoring to avoid premature deprotection. Evidence from related syntheses shows that Boc groups are stable under hydrogenolysis conditions used for Cbz removal, enabling selective deprotection .

Q. How can researchers ensure purity during the purification of this compound, given its stereochemical complexity?

  • Methodological Answer : Chromatographic methods (e.g., flash chromatography with gradients of hexane/EtOAc or CH₂Cl₂/MeOH) are critical. For stereoisomer separation, chiral stationary phases (CSPs) or recrystallization in polar aprotic solvents (e.g., acetonitrile/water mixtures) may be required. Analytical HPLC with UV detection at 210–254 nm is recommended for monitoring enantiomeric excess (ee) .

Q. What spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?

  • Methodological Answer :

  • NMR : 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR can confirm stereochemistry via coupling constants (e.g., J2S,4RJ_{2S,4R}) and NOE correlations.
  • X-ray crystallography : Definitive proof of absolute configuration requires single-crystal analysis.
  • Circular Dichroism (CD) : Useful for comparing optical activity with known standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for similar Boc/Cbz-protected pyrrolidines?

  • Methodological Answer : Discrepancies often arise from variations in reaction conditions (e.g., solvent purity, catalyst loading). Systematic optimization should include:

  • Screening bases (e.g., Et₃N vs. DIPEA) to minimize racemization.
  • Adjusting temperature (e.g., −20°C for acid-sensitive intermediates).
  • Validating yields via quantitative 19F^{19}\text{F}-NMR if fluorine-containing analogs are synthesized .

Q. What advanced analytical methods are suitable for detecting trace impurities (e.g., diastereomers or deprotected byproducts)?

  • Methodological Answer :

  • LC-MS/MS : Detects low-abundance impurities (<0.1%) and identifies structural motifs via fragmentation patterns.
  • Chiral GC : Effective for volatile derivatives.
  • ICP-OES : Monitors residual metal catalysts (e.g., Pd from Cbz deprotection).
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex mixtures .

Q. How can computational modeling aid in predicting the stability of the Boc/Cbz-protected pyrrolidine under varying pH conditions?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model hydrolysis pathways. Key steps include:

  • Simulating transition states for Boc cleavage under acidic conditions (e.g., TFA).
  • Predicting Cbz stability in hydrogenation environments.
  • Validating models with experimental kinetic data (e.g., Arrhenius plots) .

Q. What strategies mitigate epimerization risks during peptide coupling reactions involving this compound?

  • Methodological Answer :

  • Use coupling agents like HATU or COMU, which minimize racemization vs. traditional EDCI/HOBt.
  • Maintain low temperatures (0–4°C) during activation.
  • Pre-form the active ester intermediate to reduce exposure to basic conditions.
  • Monitor ee at each step using chiral HPLC .

Safety & Handling

Q. What are the critical safety precautions for handling this compound in hydrogenation reactions?

  • Methodological Answer :

  • Ventilation : Use fume hoods due to potential H₂ gas release.
  • Catalyst Handling : Avoid pyrophoric catalysts (e.g., Pd/C) by using pre-reduced forms.
  • Waste Disposal : Quench reaction mixtures with aqueous citric acid to neutralize residual acids .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s solubility in polar vs. nonpolar solvents?

  • Methodological Answer :

  • Perform systematic solubility tests in DMSO, DMF, THF, and EtOAc at 25°C and 50°C.
  • Use dynamic light scattering (DLS) to detect aggregation in poorly soluble solvents.
  • Cross-reference with Hansen Solubility Parameters (HSPs) to predict miscibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.